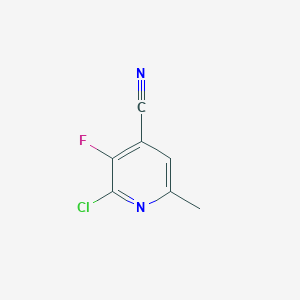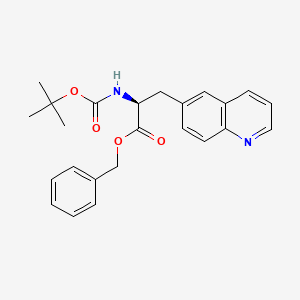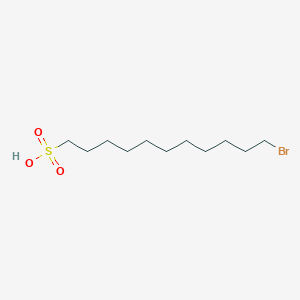
11-Bromoundecane-1-sulfonicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11-Bromoundecane-1-sulfonicacid is an organic compound with the molecular formula C11H23BrO3S It is a sulfonic acid derivative that contains a bromine atom attached to an undecane chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 11-Bromoundecane-1-sulfonicacid typically involves the bromination of undecane derivatives. One common method is the reaction of undecenoic acid with hydrobromic acid in the presence of a peroxide, which facilitates the addition of the bromine atom to the undecane chain . The reaction is carried out in the absence of free oxygen to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of hydrobromic acid and a suitable solvent, such as toluene, to achieve high yields and purity of the final product . The reaction conditions are optimized to ensure the efficient bromination of the undecane chain.
Análisis De Reacciones Químicas
Types of Reactions: 11-Bromoundecane-1-sulfonicacid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Oxidation Reactions: The sulfonic acid group can undergo oxidation to form sulfonate esters or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or alkanes.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, typically under reflux conditions.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed:
Substitution: Formation of hydroxyl or amino derivatives.
Oxidation: Formation of sulfonate esters.
Reduction: Formation of alcohols or alkanes.
Aplicaciones Científicas De Investigación
11-Bromoundecane-1-sulfonicacid has several applications in scientific research:
Biology: Employed in the study of biological membranes and as a surfactant in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of pharmaceutical compounds.
Mecanismo De Acción
The mechanism of action of 11-Bromoundecane-1-sulfonicacid involves its interaction with various molecular targets and pathways:
Comparación Con Compuestos Similares
11-Bromoundecanoic Acid: Similar structure but lacks the sulfonic acid group.
11-Bromo-1-undecanethiol: Contains a thiol group instead of a sulfonic acid group.
11-Bromoundecane: Lacks both the sulfonic acid and carboxylic acid groups.
Uniqueness: The combination of these functional groups allows for versatile chemical modifications and interactions, making it valuable in various research and industrial contexts .
Propiedades
Número CAS |
147722-19-8 |
|---|---|
Fórmula molecular |
C11H23BrO3S |
Peso molecular |
315.27 g/mol |
Nombre IUPAC |
11-bromoundecane-1-sulfonic acid |
InChI |
InChI=1S/C11H23BrO3S/c12-10-8-6-4-2-1-3-5-7-9-11-16(13,14)15/h1-11H2,(H,13,14,15) |
Clave InChI |
OUNZUTGCOUUSSS-UHFFFAOYSA-N |
SMILES canónico |
C(CCCCCS(=O)(=O)O)CCCCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![tert-butyl N-[(3S)-6-cyano-2,3-dihydrobenzofuran-3-yl]carbamate](/img/structure/B13911513.png)



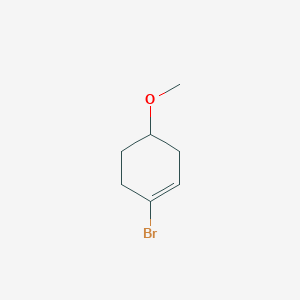
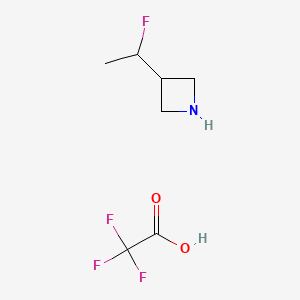
![trans-2,3,3a,4,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-one;hydrochloride](/img/structure/B13911539.png)
![[1,2,3]Triazolo[1,5-a]pyridin-6-amine](/img/structure/B13911552.png)
![Methyl 2,3-dihydrofuro[2,3-b]pyridine-4-carboxylate](/img/structure/B13911560.png)
